μ-Opioid Receptor Binding Affinity (IC50) in a Uniform Radioligand Competitive Binding Assay
In a head-to-head competitive radioligand binding assay using [3H]DAMGO at the human μ-opioid receptor heterologously expressed in mammalian cells, norcarfentanil (F18) displayed an IC50 of 295.1 nM. Under identical assay conditions, carfentanil (F15) exhibited an IC50 of 0.19 nM, remifentanil (F17) an IC50 of 0.60 nM, and parent fentanyl (F01) an IC50 of 1.23 nM [1]. The ~1,553‑fold reduction in μOR binding affinity relative to carfentanil and ~492‑fold reduction relative to remifentanil demonstrate that the absence of the N-phenethyl (or N-methoxycarbonylethyl) substituent on the piperidine nitrogen is not compensated by the 4-carbomethoxy-phenylpropionamido motif, establishing a clear structure-activity discontinuity [1].
| Evidence Dimension | μ-opioid receptor competitive binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 295.1 nM (norcarfentanil, F18) |
| Comparator Or Baseline | Carfentanil (F15) IC50 = 0.19 nM; Remifentanil (F17) IC50 = 0.60 nM; Fentanyl (F01) IC50 = 1.23 nM |
| Quantified Difference | ~1,553‑fold weaker than carfentanil; ~492‑fold weaker than remifentanil; ~240‑fold weaker than fentanyl |
| Conditions | Radioligand competitive binding assay using [3H]DAMGO at human μOR heterologously expressed in mammalian cells; uniform assay panel of 21 fentanyl derivatives (Lipiński et al., 2019) |
Why This Matters
A researcher selecting an opioid reference standard for in vitro pharmacology cannot assume that any 4-anilinopiperidine carboxylate will exhibit similar receptor engagement; the quantitative gap between norcarfentanil and carfentanil exceeds three orders of magnitude, which would confound dose-response interpretation if the wrong compound were used.
- [1] Lipiński PFJ, Jarończyk M, Dobrowolski JC, Sadlej J. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules. 2019;24(4):740. doi:10.3390/molecules24040740. Table 1 and Section 2.1. View Source
